4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
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Overview
Description
4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents include bromine for bromination, palladium catalysts for coupling reactions, and strong acids or bases for cyclization. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding interactions and subsequent biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share a similar heterocyclic structure and exhibit diverse biological activities.
Pyridine Derivatives: Compounds such as 4-bromo-2,6-dimethylpyridine have comparable chemical properties and applications.
Uniqueness
4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H7BrN2O3 |
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Molecular Weight |
271.07 g/mol |
IUPAC Name |
4-bromo-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O3/c1-12-3-5(10)4-2-6(9(14)15)11-7(4)8(12)13/h2-3,11H,1H3,(H,14,15) |
InChI Key |
LFRWMZSZWBHKDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NC(=C2)C(=O)O)Br |
Origin of Product |
United States |
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